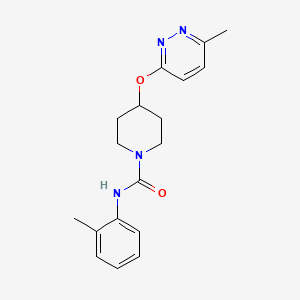

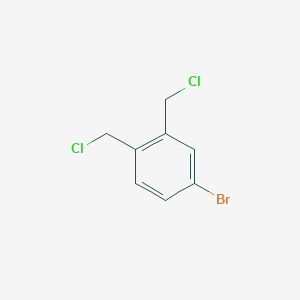

![molecular formula C15H15FN2O4 B2617274 ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate CAS No. 1242808-71-4](/img/structure/B2617274.png)

ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

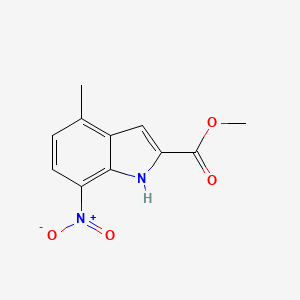

This compound is a reactant used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines for possible use as antimalarial treatments .

Chemical Reactions Analysis

This compound is used as a reactant in condensation reactions with diamines via C-C bond cleavage . It’s also used for the preparation of biologically active molecules .Applications De Recherche Scientifique

Synthesis and Characterization

Several studies have been dedicated to synthesizing and characterizing derivatives of dihydropyrimidinones, including compounds structurally related to ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate. These efforts involve innovative synthetic routes, employing methods like the S-arylation method and utilizing reagents such as EDC·HCl and HOBt for coupling reactions. The synthesized compounds are characterized using techniques like NMR, IR, MS, and specific rotation measurement, which confirm their expected structures and enantiomeric forms (Xiong Jing, 2011); (Y. Riadi et al., 2021).

Antitumor Activities

Compounds with the core structure of dihydropyrimidinones have demonstrated selective antitumor activities against various cancer cell lines. This includes inhibitory effects against leukemia HL-60 and liver cancer BEL-7402 cells, showcasing the potential therapeutic applications of these compounds in cancer treatment. The R-configuration of these molecules has been highlighted as a contributing factor to their antitumor efficacy (J. Xiong et al., 2009).

Enzyme Inhibition

Research on derivatives of ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate has also explored their potential as enzyme inhibitors. Notably, compounds have shown potent inhibitory activity towards important enzymes like VEGFR-2 and EGFR tyrosine kinases. These findings suggest that such compounds could serve as effective anti-cancer agents by targeting specific pathways involved in tumor growth and metastasis (Y. Riadi et al., 2021).

Herbicidal Activity

In addition to their potential medical applications, some derivatives have demonstrated significant herbicidal activities. This includes effectiveness against dicotyledonous weeds, highlighting the versatility of these compounds in agricultural as well as pharmaceutical applications. The compounds exhibited better herbicidal activities at both pre-emergence and post-emergence stages, offering a new avenue for weed management strategies (Daoxin Wu et al., 2011).

Propriétés

IUPAC Name |

ethyl 2-[3-(3-fluorophenyl)-4-methyl-2,6-dioxopyrimidin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4/c1-3-22-14(20)9-17-13(19)7-10(2)18(15(17)21)12-6-4-5-11(16)8-12/h4-8H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLSDSVTVIXYGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C=C(N(C1=O)C2=CC(=CC=C2)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

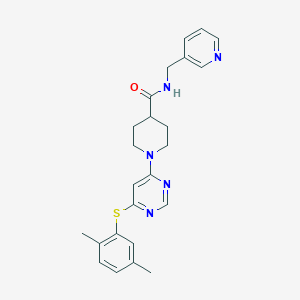

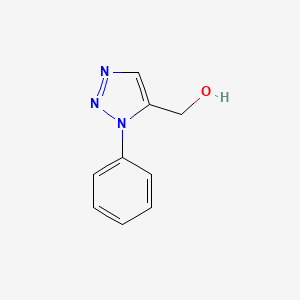

![2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2617198.png)

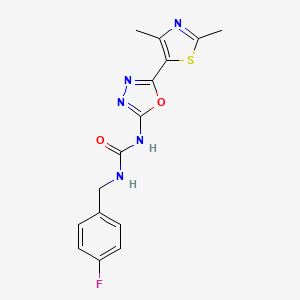

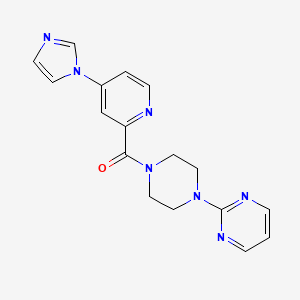

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2617199.png)

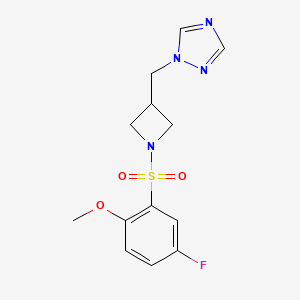

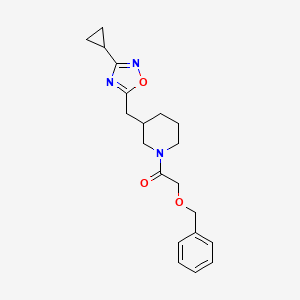

![Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate](/img/structure/B2617201.png)

![rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid](/img/structure/B2617208.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2617213.png)